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molecular formula C8H8OS B1275183 1-(3-Sulfanylphenyl)ethan-1-one CAS No. 35337-69-0

1-(3-Sulfanylphenyl)ethan-1-one

Cat. No. B1275183
M. Wt: 152.22 g/mol
InChI Key: XWCOVMFKJYATHS-UHFFFAOYSA-N
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Patent
US07977371B2

Procedure details

A solution of 3′-bromoacetophenone (10 g, 50 mmol), N,N-diisopropylethylamine (18 mL, 0.10 mol), 3-mercaptopropionic acid 2-ethylhexyl ester (11 mL, 48 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (0.29 g, 0.50 mmol) and tris(dibenzylideneacetone)palladium(0) (0.46 g, 0.50 mmol) in 1,4-dioxane (250 mL) was stirred at 100° C. for 2 days. After the reaction solution was filtered with celite, the filtrate was concentrated in vacuo until the volume became one third approximately. Water (200 mL) was added thereto, extracted with ethyl acetate (200 mL). The organic layer was washed with brine (200 mL) and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give a mixture including 3-(3-acetylphenyl)thiopropionic acid 2-ethylhexyl ester (19 g). This mixture (17 g) was dissolved in tetrahydrofuran (200 mL), sodium ethoxide (7.0 g, 0.10 mol) in ethanol (40 mL) was added thereto, and then the whole was stirred at 50° C. for 2 hours. Water (200 mL) was added to the reaction solution and washed with ethyl acetate (200 mL). 1N Hydrochloric acid (100 mL) was added to the aqueous layer and extracted with ethyl acetate (300 mL), then the organic layer was washed with brine (100 mL) and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title reference compound (6.2 g) as a brown oil (Yield 81%).
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylideneacetone)palladium(0)
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0.29 g
Type
catalyst
Reaction Step Two
Name
3-(3-acetylphenyl)thiopropionic acid 2-ethylhexyl ester
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
17 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
7 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
81%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1.C(N(CC)C(C)C)(C)C.C(C(CCCC)COC(=O)CC[SH:28])C.C(C(CCCC)COC(=S)CCC1C=CC=C(C(=O)C)C=1)C.[O-]CC.[Na+]>O1CCOCC1.O1CCCC1.C(O)C.C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1.O>[SH:28][C:2]1[CH:3]=[C:4]([C:8](=[O:10])[CH3:9])[CH:5]=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)=O
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)C(COC(CCS)=O)CCCC
Name
tris(dibenzylideneacetone)palladium(0)
Quantity
0.46 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.29 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Step Three
Name
3-(3-acetylphenyl)thiopropionic acid 2-ethylhexyl ester
Quantity
19 g
Type
reactant
Smiles
C(C)C(COC(CCC1=CC(=CC=C1)C(C)=O)=S)CCCC
Step Four
Name
mixture
Quantity
17 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
7 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the whole was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the reaction solution was filtered with celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo until the volume
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a mixture
WASH
Type
WASH
Details
washed with ethyl acetate (200 mL)
ADDITION
Type
ADDITION
Details
1N Hydrochloric acid (100 mL) was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL)
WASH
Type
WASH
Details
the organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
SC=1C=C(C=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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